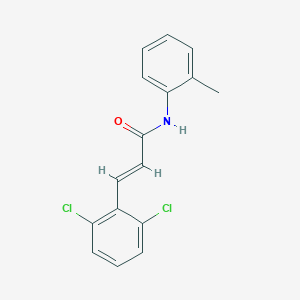![molecular formula C22H21ClN2O2 B458023 2-(4-chloro-2-methylphenoxy)-N-[4-(phenylamino)phenyl]propanamide](/img/structure/B458023.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(phenylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[4-(phenylamino)phenyl]propanamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a phenylamino group, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(phenylamino)phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This intermediate is then reacted with 4-aminodiphenylamine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-(phenylamino)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[4-(phenylamino)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-[4-(phenylamino)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets. The phenoxy and phenylamino groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: Known for its herbicidal properties.
4-chloro-2-methylphenol: Used in the synthesis of various organic compounds.
4-aminodiphenylamine: A precursor in the synthesis of dyes and pigments.
Uniqueness
What sets 2-(4-chloro-2-methylphenoxy)-N-[4-(phenylamino)phenyl]propanamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of specificity and efficacy.
Properties
Molecular Formula |
C22H21ClN2O2 |
|---|---|
Molecular Weight |
380.9g/mol |
IUPAC Name |
N-(4-anilinophenyl)-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C22H21ClN2O2/c1-15-14-17(23)8-13-21(15)27-16(2)22(26)25-20-11-9-19(10-12-20)24-18-6-4-3-5-7-18/h3-14,16,24H,1-2H3,(H,25,26) |
InChI Key |
LFUUUISICZOMAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B457940.png)


![Methyl 4-(4-bromophenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B457949.png)


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-3-{3-nitrophenyl}acrylamide](/img/structure/B457953.png)
![4-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B457955.png)
![Methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B457956.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B457957.png)

![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B457960.png)
![methyl 2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B457962.png)

